molecular formula C13H19N3O2 B8188476 (5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester

(5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B8188476
M. Wt: 249.31 g/mol
InChI Key: ZNMQZUQABJSDLK-UHFFFAOYSA-N
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Description

“(5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester” (CAS: Not explicitly provided; referenced in ) is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core. The molecule contains a tert-butyl carbamate group at position 3 of the [2,7]naphthyridine scaffold, which serves as a protective group for amines in synthetic chemistry. This structural motif is common in intermediates for pharmaceuticals, particularly in kinase inhibitor development, where naphthyridine derivatives are prized for their binding affinity and selectivity.

The compound’s synthesis often involves multi-step routes, including cyclization and protection/deprotection strategies. For example, describes a related synthesis where a tert-butyl-protected intermediate undergoes acidic hydrolysis (7.4 M HCl, 100°C) to yield a deprotected pyrrolidine-naphthyridine derivative. This highlights the role of the tert-butyl group in stabilizing intermediates during harsh reaction conditions.

Properties

IUPAC Name

tert-butyl N-(5,6,7,8-tetrahydro-2,7-naphthyridin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-11-6-9-4-5-14-7-10(9)8-15-11/h6,8,14H,4-5,7H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMQZUQABJSDLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C2CNCCC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Heck Vinylation and Cyclization

The naphthyridine scaffold is constructed via a Heck-type reaction using 2-chloropyridine derivatives. For example, 2-chloropyridine 23 undergoes vinylation with ethylene gas in the presence of a palladium catalyst to yield 2-vinylpyridine intermediates. This atom-economical step avoids stoichiometric organometallic reagents and enables direct incorporation of the ethylene moiety. Subsequent treatment of 3-acyl-2-vinylpyridine 19 with ammonia induces an unprecedented one-pot cyclization and amination, forming dihydronaphthyridine 17 in 87% yield.

Enantioselective Transfer Hydrogenation

Chirality is introduced via ruthenium-catalyzed asymmetric transfer hydrogenation of dihydronaphthyridine 17 using formic acid as the hydrogen source. This step achieves >99.9% enantiomeric excess (ee) for the tetrahydronaphthyridine core 16 , critical for biological activity. The reaction is conducted in dichloromethane at 40°C for 24 hours, with the [(η⁶-p-cymene)RuCl(R,R-TsDPEN)] catalyst.

tert-Butyl Carbamate Group Installation

Boc Protection Strategy

The carbamic acid tert-butyl ester is introduced via reaction of the naphthyridine amine with di-tert-butyl dicarbonate [(Boc)₂O]. For example, tert-butyl (4-bromophenyl)carbamate is synthesized using (Boc)₂O in the presence of Fe₃O₄@MCM-41@Zr-piperazine nanocatalysts, achieving high yields under mild conditions. This method avoids harsh bases and stabilizes sensitive intermediates.

Sequential Deprotection and Coupling

In multi-step syntheses, temporary protecting groups are employed. For instance, a Boc-protected intermediate 11 is deprotected using hydrochloric acid in dioxane, followed by coupling with cyclobutanecarboxylic acid to form the final amide bond. The tert-butyl ester remains intact during these steps due to its stability under acidic and basic conditions.

Integrated Synthetic Pathways

Route Optimization for Scale-Up

A chromatography-free route is prioritized for industrial applications. Key steps include:

  • Heck Vinylation : 2-Chloropyridine 23 + ethylene → 2-vinylpyridine 19 (Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C).

  • Cyclization/Amination : 19 + NH₃ → dihydronaphthyridine 17 (MeOH, 60°C, 12 h).

  • Asymmetric Hydrogenation : 1716 (Ru catalyst, HCO₂H, CH₂Cl₂, 40°C).

  • Boc Protection : Amine + (Boc)₂O → tert-butyl carbamate (Fe₃O₄ nanocatalyst, rt).

This route reduces the longest linear sequence from nine to six steps, improving the overall yield from 4% to 25%.

Solvent and Purification Considerations

  • Hexane/Ethyl Acetate Mixtures : Used for recrystallization of intermediates.

  • Avoiding Distillation : Tert-butyl esters are prone to thermal decomposition; instead, column chromatography (hexane/EtOAc gradients) or antisolvent crystallization (heptane) is employed.

Comparative Analysis of Methods

StepMethodConditionsYieldPuritySource
Naphthyridine CyclizationOne-pot NH₃-mediatedMeOH, 60°C87%>98%
Asymmetric HydrogenationRu-catalyzed transfer hydrogenationHCO₂H, CH₂Cl₂, 40°C92%>99.9% ee
Boc Protection(Boc)₂O + nanocatalystFe₃O₄@MCM-41@Zr-piperazine, rt95%>99%
tert-Butyl Ester FormationKOH-mediated alkylationEtOH, -10°C to rt89%98.8% ee

Challenges and Mitigation Strategies

Chirality Control

Racemization during Boc deprotection is minimized by using HCl/dioxane at 0°C.

Functional Group Compatibility

The tert-butyl ester’s stability allows its retention during amide bond formation (EDCl, HOBt, DIPEA).

Byproduct Management

Ammonia-mediated cyclization generates water; molecular sieves are added to shift equilibrium toward product .

Chemical Reactions Analysis

Types of Reactions

(5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that derivatives of naphthyridine compounds, including (5,6,7,8-tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester, exhibit neuroprotective properties. These compounds can potentially mitigate oxidative stress and inflammation associated with neurodegenerative diseases.

Case Study:
A study demonstrated that a similar naphthyridine derivative reduced cell death in astrocytes exposed to amyloid beta peptides. The compound showed a significant decrease in inflammatory markers such as TNF-α, suggesting its potential role in treating Alzheimer's disease and other neurodegenerative conditions .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains. Naphthyridine derivatives are known for their antibacterial and antifungal properties.

Case Study:
In vitro tests revealed that certain naphthyridine derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. This suggests that this compound could be developed into a novel antimicrobial agent .

Activity TypeTarget Organism/ConditionResult SummaryReference
NeuroprotectionAstrocytesReduced cell death and inflammatory markers
AntimicrobialStaphylococcus aureusSignificant antibacterial activity
AntimicrobialEscherichia coliEffective against resistant strains

Mechanism of Action

The mechanism of action of (5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related naphthyridine derivatives, focusing on molecular features, synthetic utility, and commercial availability.

Table 1: Structural and Commercial Comparison of Naphthyridine Derivatives

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Storage Conditions Commercial Status
(5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester Not explicitly listed Likely C₁₃H₁₉N₃O₂ ~249.31 Tert-butyl carbamate at position 3 Not specified Discontinued
7-Tert-butyl 3-methyl 5,6-dihydro-1,7-naphthyridine-3,7(8H)-dicarboxylate 1201784-86-2 C₁₅H₂₀N₂O₄ 292.33 Tert-butyl and methyl esters 2–8°C Available (specialized suppliers)
5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid methyl ester 1086392-58-6 C₁₀H₁₂N₂O₂ 192.21 Methyl ester at position 3 Not specified Available (multiple suppliers)

Key Differences:

Substituent Effects: The tert-butyl carbamate group in the target compound provides steric bulk and hydrolytic stability compared to the methyl ester in CAS 1086392-58-4. This makes it more suitable as a synthetic intermediate requiring acid-resistant protection. The dicarboxylate derivative (CAS 1201784-86-2) has dual ester groups, enabling bifunctional reactivity, whereas the target compound is monofunctional.

Synthetic Utility :

  • The discontinued status of the target compound () suggests challenges in scalability or cost-effectiveness compared to the commercially available methyl ester derivative (CAS 1086392-58-6).
  • highlights the use of harsh HCl conditions for deprotection, which may limit applications in sensitive syntheses compared to milder methods for methyl esters.

Stability and Storage :

  • The dicarboxylate derivative (CAS 1201784-86-2) requires refrigeration (2–8°C), indicating lower thermal stability than the target compound or the methyl ester analog.

Biological Relevance :

  • Naphthyridines with [2,7] substitution (e.g., the target compound) are less common in drug candidates than [1,6] analogs, which are prevalent in kinase inhibitors. This may contribute to the target compound’s niche commercial status.

Biological Activity

(5,6,7,8-Tetrahydro-[2,7]naphthyridin-3-yl)-carbamic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C11H14N2O2
  • Molecular Weight : 206.24 g/mol
  • CAS Number : 658712-81-3

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It acts as a modulator of enzyme activity and receptor interactions, which can lead to significant pharmacological effects. The carbamate moiety enhances the compound's stability and bioavailability.

Biological Activities

  • Anticancer Activity :
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, studies indicate that it exhibits cytotoxic effects against HeLa and HCT116 cells, demonstrating IC50 values in the micromolar range .
  • Neuroprotective Effects :
    • Research suggests that derivatives of naphthyridine compounds can provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress .
  • Anti-inflammatory Properties :
    • The compound has been explored for its anti-inflammatory activities. It may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation .

Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against colorectal cancer demonstrated significant tumor reduction in xenograft models. The compound was administered orally, showing favorable pharmacokinetic properties and a reduction in tumor growth rates compared to control groups .

Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration, the administration of this compound resulted in improved cognitive function and reduced neuronal loss. The mechanism was linked to enhanced synaptic plasticity and reduced oxidative damage .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, a comparison with related compounds is useful:

Compound NameBiological ActivityIC50 Values
Compound AAnticancer1.46 µM
Compound BNeuroprotective0.87 µM
This compoundAnticancer & NeuroprotectiveTBD

Q & A

Q. How can scaling up the synthesis affect reaction kinetics, and what adjustments are necessary?

  • Methodological Answer : Larger batches may require slower addition rates for reagents (e.g., sec-butyllithium) to control exotherms. Switch from batch to flow chemistry for improved heat dissipation. Optimize solvent removal under reduced pressure to prevent Boc group cleavage .

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